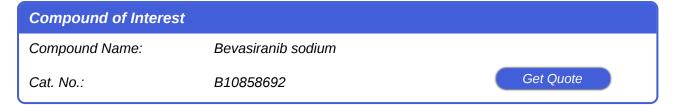


Why did the Bevasiranib sodium phase III trial fail to meet its endpoint?

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Bevasiranib Sodium Phase III Trial: A Technical Troubleshooting Guide

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the available information regarding the failure of the **Bevasiranib sodium** Phase III COBALT trial to meet its primary endpoint. This guide is presented in a question-and-answer format to directly address specific issues and provide insights for future research and development in RNAi-based therapeutics for ophthalmic diseases.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the Bevasiranib sodium Phase III COBALT trial?

The primary objective of the COBALT (Combination of Bevasiranib and Lucentis® Therapies) trial was to evaluate the efficacy and safety of **Bevasiranib sodium** as a maintenance therapy in patients with neovascular (wet) age-related macular degeneration (AMD) who had previously been treated with ranibizumab (Lucentis®).[1][2][3] The trial aimed to determine if Bevasiranib, administered at extended intervals, could maintain visual acuity gains achieved with initial ranibizumab treatment, thereby reducing the treatment burden of frequent intravitreal injections.[2][3][4]



Q2: Why was the **Bevasiranib sodium** Phase III COBALT trial terminated prematurely?

The COBALT trial was terminated following a recommendation from the Independent Data Monitoring Committee (IDMC).[5][6] The IDMC's review of the preliminary data indicated that the trial was unlikely to meet its primary endpoint.[1][5][6] While the company announcement mentioned that Bevasiranib showed some "activity" when used with Lucentis®, the combination did not demonstrate sufficient efficacy to meet the predefined success criteria of the study.[5][6]

Q3: What was the specific primary endpoint that the trial failed to meet?

The primary endpoint of the COBALT trial was the proportion of patients who maintained their visual acuity, defined as losing fewer than 15 letters on the Early Treatment Diabetic Retinopathy Study (ETDRS) chart, at 52 weeks compared to baseline.[7] The trial was designed to show non-inferiority of Bevasiranib administered every 8 or 12 weeks compared to continued monthly ranibizumab injections. The IDMC's assessment suggested that this endpoint would not be achieved.

Troubleshooting Guide: Potential Reasons for Trial Failure

This section explores potential scientific and technical challenges that may have contributed to the COBALT trial's outcome.

Q1: Could the mechanism of action of Bevasiranib have influenced the trial's outcome?

Yes, the mechanism of action of Bevasiranib, a small interfering RNA (siRNA), is fundamentally different from that of ranibizumab, an anti-VEGF antibody.

- Bevasiranib (siRNA): Works upstream by silencing the gene that produces vascular endothelial growth factor (VEGF).[1] This process, known as RNA interference (RNAi), theoretically leads to a sustained reduction in VEGF production.
- Ranibizumab (Anti-VEGF): Works downstream by directly binding to and neutralizing existing VEGF proteins in the eye.

This difference in mechanism could have several implications:

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- Time to Onset: RNAi-based therapies may have a slower onset of action compared to antibody-based therapies that provide immediate neutralization of existing VEGF.
- Sustained Suppression: While theoretically providing sustained suppression, the efficiency of siRNA delivery and the turnover rate of the target mRNA and protein in the complex retinal environment might not have been sufficient to control the disease process effectively with the dosing regimens used.

Q2: Were there potential issues with the delivery of Bevasiranib to its target cells in the retina?

Effective delivery of siRNA to the target cells in the retina is a significant challenge in ophthalmic drug development.[8][9][10][11]

- Cellular Uptake: Naked siRNAs are large, negatively charged molecules that do not readily cross cell membranes. While the trial used intravitreal injections to bypass some barriers, efficient uptake by the target retinal cells (e.g., retinal pigment epithelium) is not guaranteed. [8][10][12]
- Stability: siRNAs can be susceptible to degradation by nucleases present in the vitreous humor and intracellularly.[10] Although Bevasiranib was likely chemically modified to enhance stability, its effective half-life within the target cells might have been insufficient.
- Immune Response: The introduction of foreign double-stranded RNA can trigger an innate immune response, potentially leading to inflammation and off-target effects that could compromise efficacy and safety.[13]

Q3: Could off-target effects of the siRNA have played a role in the trial's outcome?

Off-target effects are a known risk with siRNA therapies, where the siRNA molecule unintentionally interacts with and silences other genes besides the intended target.[13][14][15] [16][17]

• Seed Region Mismatches: The "seed region" of the siRNA can have partial complementarity to the mRNA of unintended genes, leading to their silencing.[17] This could result in unforeseen cellular responses that might counteract the therapeutic effect or cause toxicity.



 Immune Stimulation: As mentioned, siRNAs can activate pattern recognition receptors, leading to an inflammatory cascade that could exacerbate the underlying pathology of wet AMD.[13]

Data Presentation

As the detailed quantitative results of the COBALT trial were not publicly released, the following tables summarize the intended trial design and the publicly available outcome.

Table 1: COBALT Trial Design

Parameter	Description
Study Phase	Phase III
Study Design	Randomized, Double-Masked, Parallel- Assignment
Patient Population	Patients with neovascular (wet) AMD
Number of Patients	338
Treatment Arms	Bevasiranib (2.5mg) every 8 weeks + initial ranibizumab
2. Bevasiranib (2.5mg) every 12 weeks + initial ranibizumab	
3. Ranibizumab monotherapy every 4 weeks	-
Primary Endpoint	Proportion of patients losing <15 ETDRS letters at 52 weeks
Study Duration	104 weeks (terminated early)

Source: ClinicalTrials.gov (NCT00499590)[7]

Table 2: High-Level Trial Outcome



Outcome	Result
Primary Endpoint Met	No
Reason for Termination	Unlikely to meet primary endpoint based on IDMC review
Safety Concerns	No major safety concerns reported in the termination announcement

Source: OPKO Health Press Release, March 6, 2009[5][6]

Experimental Protocols

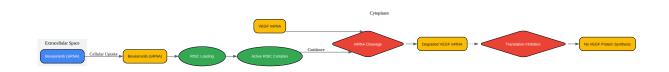
Detailed experimental protocols from the COBALT trial are not publicly available. However, based on standard clinical trial practices for wet AMD, the key methodologies would have included:

- 1. Best-Corrected Visual Acuity (BCVA) Assessment:
- Methodology: BCVA would have been measured using the Early Treatment Diabetic
 Retinopathy Study (ETDRS) chart at a starting distance of 4 meters. The testing would have
 been performed under standardized lighting conditions by a certified examiner. Patients
 would have been refracted at each visit to ensure the best possible vision was recorded.
- 2. Optical Coherence Tomography (OCT):
- Methodology: Spectral-domain OCT would have been used to obtain high-resolution crosssectional images of the retina. Key parameters measured would include central retinal thickness, presence and volume of intraretinal and subretinal fluid, and the presence of pigment epithelial detachments.
- 3. Fluorescein Angiography (FA):
- Methodology: Sodium fluorescein dye would be injected intravenously, and a series of photographs of the retina would be taken using a fundus camera with specialized filters. This would have been used to assess the extent and activity of the choroidal neovascularization (CNV) lesion.



Visualizations

Diagram 1: Bevasiranib Mechanism of Action (RNA Interference Pathway)

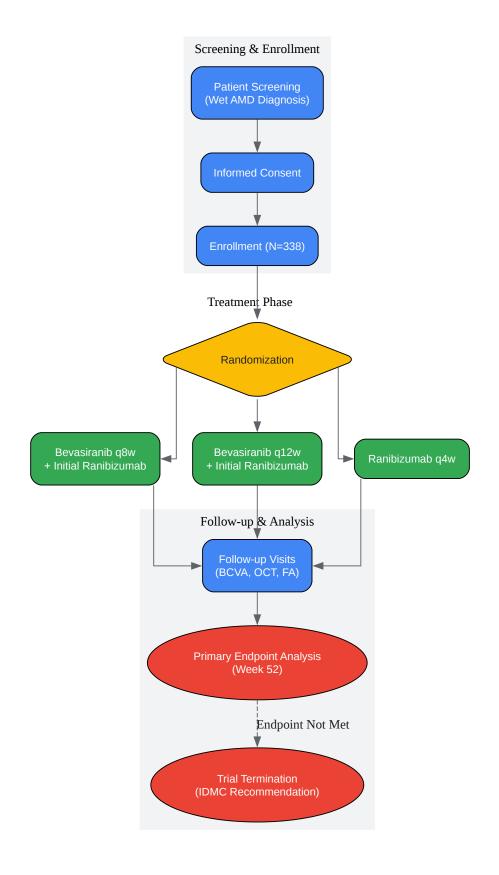


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Caption: The RNA interference pathway initiated by Bevasiranib to silence VEGF gene expression.

Diagram 2: COBALT Trial Experimental Workflow





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Caption: A simplified workflow of the COBALT clinical trial from patient screening to its early termination.

Diagram 3: Logical Relationship of Potential Failure Factors



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Caption: Interrelated factors that may have contributed to the failure of the Bevasiranib Phase III trial.

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